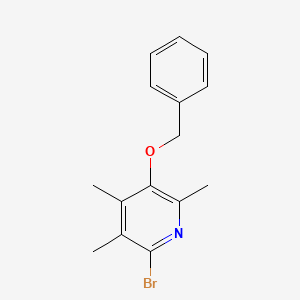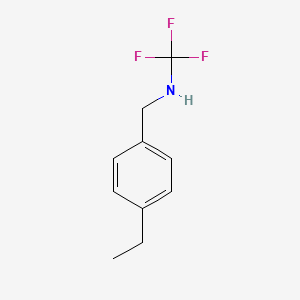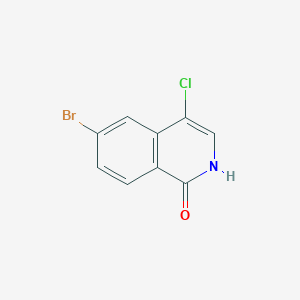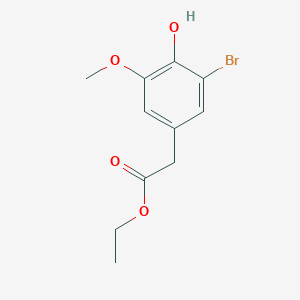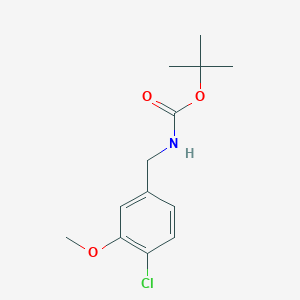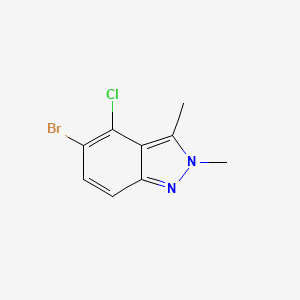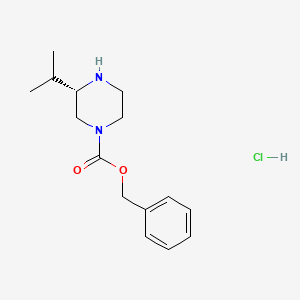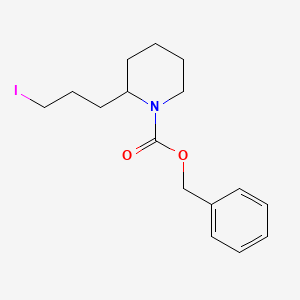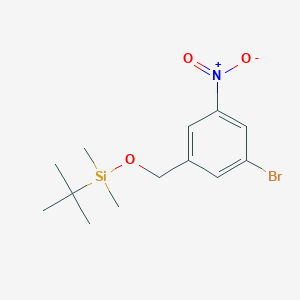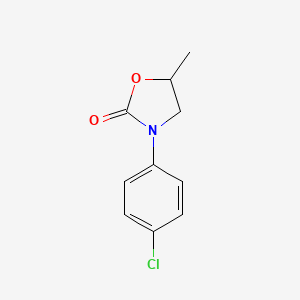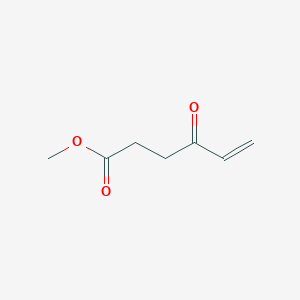![molecular formula C7H7N3 B13975706 1h-Pyrrolo[1,2-a][1,3,5]triazepine CAS No. 381220-59-3](/img/structure/B13975706.png)
1h-Pyrrolo[1,2-a][1,3,5]triazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a][1,3,5]triazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of the broader class of triazepines, which are known for their significant biological activities. Triazepines are commonly found in natural products and bioactive pharmaceuticals, making them a subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves various synthetic routes and reaction conditions. Common methods include:
Cyclo-condensation: This method involves the reaction of o-phenylenediamine with 2-aminobenzamide under specific conditions to form the triazepine ring.
Cyclization: This process can be achieved using reagents such as isothiocyanates, pyrazoles, thiazoles, and oxadiazoles.
Methylation and Chlorination: These reactions are used to introduce specific functional groups into the triazepine ring.
Industrial Production: Industrial methods often involve large-scale cyclo-condensation and cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[1,2-a][1,3,5]triazepine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like hydrazonoyl chloride and isothiocyanates.
Major Products: These reactions often yield derivatives with enhanced biological activities, such as antiviral, psychotropic, and anticancer properties.
Scientific Research Applications
1H-Pyrrolo[1,2-a][1,3,5]triazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a][1,3,5]triazepine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-Pyrrolo[1,2-a][1,3,5]triazepine can be compared with other similar compounds, such as:
1,3,5-Triazepine: Both compounds share a similar core structure but differ in their biological activities and applications.
Benzo[f][1,3,5]triazepine: This compound has a fused benzene ring, which imparts different chemical properties and biological activities.
Oxadiazepines and Oxadiazoles: These compounds have different heteroatoms in their ring structures, leading to varied reactivity and applications.
Properties
CAS No. |
381220-59-3 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-a][1,3,5]triazepine |
InChI |
InChI=1S/C7H7N3/c1-2-7-9-6-8-3-5-10(7)4-1/h1-6H,(H,8,9) |
InChI Key |
OKLMZVYTZQLUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=CNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


